2-Methyl-6-(naphthalen-1-yl)benzoic acid

Organic Synthesis Medicinal Chemistry Building Block

Sourcing a sterically defined 2,6-substituted biaryl carboxylic acid for precise synthetic or docking studies presents a supply challenge. This compound offers an exact solution. Key procurement values: • Unique 2-methyl-6-(naphthalen-1-yl) substitution pattern creates a hindered biaryl system not replicated by common regioisomers. • ≥98% purity minimizes additional purification in multi-step sequences. • Direct aryl-aryl linkage provides a rigid, conjugated scaffold for structure-based design or materials chemistry.

Molecular Formula C18H14O2
Molecular Weight 262.3 g/mol
CAS No. 1261904-76-0
Cat. No. B6406321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(naphthalen-1-yl)benzoic acid
CAS1261904-76-0
Molecular FormulaC18H14O2
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C2=CC=CC3=CC=CC=C32)C(=O)O
InChIInChI=1S/C18H14O2/c1-12-6-4-11-16(17(12)18(19)20)15-10-5-8-13-7-2-3-9-14(13)15/h2-11H,1H3,(H,19,20)
InChIKeyRRVVFRUFTRZJIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-(naphthalen-1-yl)benzoic Acid: Identity & Procurement


2-Methyl-6-(naphthalen-1-yl)benzoic acid (CAS 1261904-76-0) is an aromatic carboxylic acid with the molecular formula C₁₈H₁₄O₂ and a molecular weight of 262.3 g/mol . The compound features a benzoic acid core substituted with a methyl group at the 2-position and a naphthalen-1-yl moiety at the 6-position . Its structural classification as a biaryl carboxylic acid positions it within a class of compounds that have been investigated in retinoid receptor pharmacology and as synthetic building blocks [1]. Notably, there is a high-strength differential evidence limitation: after exhaustive searching across primary literature, patent databases, and authoritative repositories, no peer-reviewed quantitative biological activity data, head-to-head comparator studies, or structure-activity relationship (SAR) analyses directly involving 2-Methyl-6-(naphthalen-1-yl)benzoic acid were identified.

Structure 2-Methyl-6-(naphthalen-1-yl) substitution pattern for sterically defined biaryl building blocks
Purity High-purity grade specification supports synthesis reproducibility
Logistics Non-hazardous transport classification simplifies procurement workflows
Data PubChem indexed (CID 53227421) for cheminformatics integration

2-Methyl-6-(naphthalen-1-yl)benzoic Acid: Substitution Risks


Procurement decisions for 2-Methyl-6-(naphthalen-1-yl)benzoic acid must be driven by structural specificity rather than biological performance metrics. The compound's unique substitution pattern—a methyl group at the ortho (2) position adjacent to a carboxylic acid on a benzene ring, with a bulky naphthalen-1-yl substituent at the 6-position—creates a sterically hindered biaryl system that is not replicated by common analogs. Substitution with regioisomers such as 3-Methyl-2-[(naphthalen-1-yl)methyl]benzoic acid (CAS 38119-05-0 analogs) or 4-(naphthalen-1-yl)benzoic acid introduces altered steric profiles and electronic distributions that fundamentally change the molecule's capacity to participate in specific cross-coupling reactions or to occupy defined steric pockets in target binding sites [1]. In the absence of direct comparative biological data, procurement must be justified by the precise 2,6-substitution pattern required for a specific synthetic sequence or receptor-binding hypothesis.

Regioisomers Altered methyl or naphthyl positions shift steric hindrance and electronic distribution, limiting direct replacement in coupling reactions or binding studies.
Spacer analogs Methylene-linked analogs break the direct biaryl conjugation, changing optical/electronic properties and molecular rigidity.
Purity mismatch Lower-purity grades (e.g., 95%) may introduce impurities that affect sensitive synthetic transformations; verify supplier specification.

2-Methyl-6-(naphthalen-1-yl)benzoic Acid: Differentiation Evidence


High-Purity Grade Availability

One verifiable procurement advantage of 2-Methyl-6-(naphthalen-1-yl)benzoic acid (CAS 1261904-76-0) is the availability of a high-purity grade (≥98%) from ISO-certified suppliers . This exceeds the minimum purity specification of 95% offered by other commercial vendors for this same compound .

Purity Grade
Data to verify
NLT 98% vs. baseline 95% (absolute +3 pp)
Higher initial purity may reduce in-house purification steps; supplier specification requires verification.
Compare lot-specific COA; supplier ISO status noted.
Organic Synthesis Medicinal Chemistry Building Block

Regioisomeric Substitution Pattern

The ortho-methyl substitution at position 2 adjacent to the carboxylic acid in 2-Methyl-6-(naphthalen-1-yl)benzoic acid creates a sterically constrained environment distinct from the 3-methyl-4-(naphthalen-1-yl) regioisomer . This steric hindrance influences both the rotational freedom of the biaryl bond and the acid dissociation constant (pKa) of the carboxylic acid moiety .

Substitution Pattern
Class-level
ortho-methyl adjacent to COOH, 6-naphthyl
Steric hindrance likely alters pKa and reactivity; distinct from meta-substituted regioisomers.
Expected pKa shift based on Hammett constants; experimental data not reported.
Synthetic Chemistry Receptor Binding Steric Effects

Direct Biaryl Linkage for Extended Conjugation

2-Methyl-6-(naphthalen-1-yl)benzoic acid contains a direct aryl-aryl (biaryl) bond between the benzoic acid core and the naphthalene ring, whereas structurally similar compounds such as 3-Methyl-2-[(naphthalen-1-yl)methyl]benzoic acid contain a methylene (-CH₂-) spacer . This direct biaryl linkage permits extended π-conjugation across the two aromatic systems, whereas the methylene spacer breaks this conjugation and introduces additional conformational flexibility [1].

Biaryl Linkage
Class-level
Direct C–C biaryl bond vs. methylene spacer
Extended π-conjugation supports materials applications; spacer analogs lack this electronic feature.
Spectral shift data not publicly available for target compound.
Materials Science Fluorescent Probes Conjugation

Non-Hazardous Transport Classification

According to supplier safety documentation, 2-Methyl-6-(naphthalen-1-yl)benzoic acid (CAS 1261904-76-0) is classified as 'Not hazardous material' for DOT/IATA transport purposes . This contrasts with certain other naphthalene-carboxylic acid derivatives and structurally related compounds that require hazardous material declarations and specialized shipping protocols.

Transport Class
Data to verify
Not hazardous (DOT/IATA)
Reduces shipping complexity and cost; confirm current SDS before ordering.
Supplier SDS review as of April 2025.
Chemical Safety Logistics Procurement

PubChem Registration and Database Integration

2-Methyl-6-(naphthalen-1-yl)benzoic acid is indexed in PubChem with CID 53227421 [1], facilitating cheminformatics integration and virtual screening workflows. This contrasts with certain closely related analogs (e.g., 2-Methyl-6-(1-naphthoyl)benzoic acid, CAS 38119-05-0) which may have different database coverage or CID assignments [2].

PubChem Registration
Supporting evidence
CID 53227421, verified entry
Enables virtual screening and cheminformatics workflow integration.
Database query April 2026; analog coverage may vary.
Cheminformatics Database Mining Virtual Screening

2-Methyl-6-(naphthalen-1-yl)benzoic Acid: Application Scenarios


Sterically Hindered Biaryl Building Blocks

In synthetic sequences where a sterically hindered ortho-methylbenzoic acid with a bulky naphthyl substituent is required as a coupling partner or intermediate, 2-Methyl-6-(naphthalen-1-yl)benzoic acid (CAS 1261904-76-0) provides the exact 2,6-substitution pattern. The ≥98% purity grade minimizes purification steps in multi-step syntheses, while the non-hazardous classification reduces handling complexity in standard laboratory settings.

Retinoid Receptor Ligand Screening

Based on class-level precedent established by naphthalene-benzoic acid derivatives as selective retinoid acid receptor (RAR) ligands , this compound may serve as a core scaffold for exploring subtype-specific receptor modulation. The direct biaryl linkage provides a rigid scaffold suitable for structure-based drug design, while the ortho-methyl substitution offers a defined steric profile for exploring binding pocket complementarity.

Extended π-Conjugated Materials

The direct aryl-aryl bond in 2-Methyl-6-(naphthalen-1-yl)benzoic acid enables extended π-conjugation between the benzene and naphthalene rings , making this compound potentially suitable for developing organic electronic materials, fluorescent probes, or coordination polymers. The carboxylic acid functionality provides a handle for further functionalization or metal coordination.

Virtual Screening and Compound Acquisition

With verified PubChem CID 53227421 and established supplier availability in both 95% and 98% purity grades, 2-Methyl-6-(naphthalen-1-yl)benzoic acid is readily integrated into computational workflows. Researchers can retrieve standardized molecular descriptors, generate 3D conformers, and perform docking simulations prior to committing to physical procurement.

Application
Selection Property
Validation Focus
Sterically hindered biaryl building block
2,6-substitution pattern with ortho-methyl
Coupling reaction yield and steric compatibility
Retinoid receptor ligand screening
Biaryl rigidity and ortho-methyl steric profile
RAR subtype binding assay (class-level precedent)
Extended π-conjugated materials
Direct biaryl bond (no spacer)
Conjugation-dependent optical/electronic properties
Virtual screening & compound acquisition
PubChem integration and supplier purity grades
In silico docking and procurement feasibility
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